![molecular formula C17H19ClO3 B5182911 1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5182911.png)
1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene is an organic compound with the molecular formula C17H19ClO3. It is a chlorinated aromatic ether, characterized by the presence of a chlorine atom, an ethoxy group, and a phenoxyethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene typically involves the reaction of 3-ethoxyphenol with 2-chloroethyl ether under basic conditions to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with 1-chloro-3-methylbenzene in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of 1-amino-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene.
Oxidation: Formation of 1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzoic acid.
Reduction: Formation of 1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylcyclohexane.
Scientific Research Applications
1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and ethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenoxyethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene
- 1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]-3-methylbenzene
- 1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-4-methylbenzene
Uniqueness
1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both ethoxy and phenoxyethoxy groups provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
1-chloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-14-7-5-8-15(12-14)20-10-11-21-17-13(2)6-4-9-16(17)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASBBKNDGAWMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
SULFAMOYL})AMINE](/img/structure/B5182830.png)
![3-CHLORO-N-[4-(3-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B5182847.png)
![6-phenyl-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)
![1'-[(3-Methoxyphenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5182857.png)
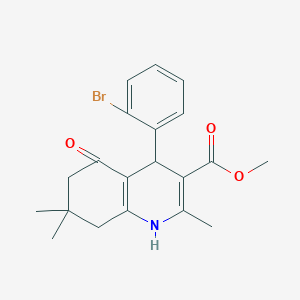
![N-[2-(tert-butylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5182870.png)
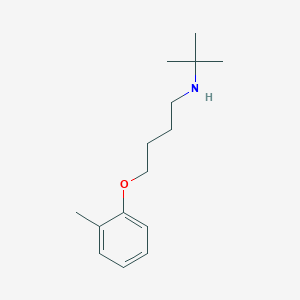
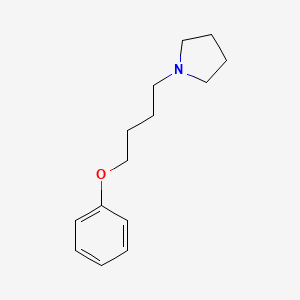
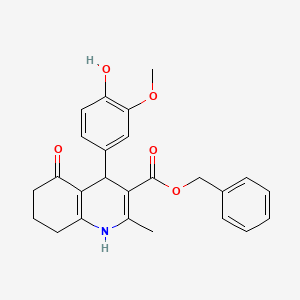
![TERT-BUTYL N-[1-(BENZYLCARBAMOYL)-2-(1H-INDOL-3-YL)ETHYL]CARBAMATE](/img/structure/B5182886.png)
![N-benzyl-N-(cyclopropylmethyl)-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5182916.png)
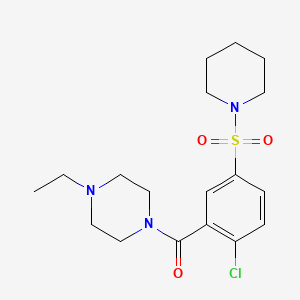
methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5182936.png)
![N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}thiophene-2-carboxamide](/img/structure/B5182944.png)
